2-Chloro-1',2',3',6'-tetrahydro-3,4'-bipyridine dihydrochloride
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Overview
Description
2-Chloro-1',2',3',6'-tetrahydro-3,4'-bipyridine dihydrochloride is a chemical compound with the molecular formula C11H14Cl2N2. It is a derivative of bipyridine, featuring a chlorine atom and two hydrochloride groups. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1',2',3',6'-tetrahydro-3,4'-bipyridine dihydrochloride typically involves the following steps:
Bipyridine Derivation: Starting with bipyridine as the base molecule, a chlorination reaction is performed to introduce the chlorine atom at the desired position.
Hydrogenation: The chlorinated bipyridine undergoes hydrogenation to form the tetrahydro derivative.
Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up using reactors and controlled conditions to ensure purity and yield. The reactions are monitored, and the product is purified through crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1',2',3',6'-tetrahydro-3,4'-bipyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the bipyridine ring.
Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups.
Substitution: Substitution reactions can introduce different substituents at the bipyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized forms of the bipyridine ring.
Reduction Products: Reduced forms of the compound, potentially leading to different derivatives.
Substitution Products: Substituted bipyridine derivatives with different functional groups.
Scientific Research Applications
2-Chloro-1',2',3',6'-tetrahydro-3,4'-bipyridine dihydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and binding affinities.
Industry: The compound is used in the synthesis of other chemical products and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 2-Chloro-1',2',3',6'-tetrahydro-3,4'-bipyridine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, influencing their activity and leading to biological effects. The exact mechanism may vary depending on the context of its use and the specific biological system involved.
Comparison with Similar Compounds
2-Chloro-1',2',3',6'-tetrahydro-3,4'-bipyridine dihydrochloride is compared to other similar compounds, such as:
2-Chloro-N-methyl-1,2,5,6-tetrahydro-3,4'-bipyridine HCl: Similar structure but with a methyl group substitution.
1,2,3,6-Tetrahydro-2,3-bipyridine: A related compound without the chlorine atom.
Uniqueness: The presence of the chlorine atom and the dihydrochloride groups in this compound gives it unique chemical properties and reactivity compared to its similar counterparts.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in various fields, from chemistry to medicine.
Properties
IUPAC Name |
2-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2.2ClH/c11-10-9(2-1-5-13-10)8-3-6-12-7-4-8;;/h1-3,5,12H,4,6-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGMIXXTPWQIIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=C(N=CC=C2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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